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molecular formula C8H8ClNO2 B8334401 4-Chloro-1-ethyl-2-nitrobenzene

4-Chloro-1-ethyl-2-nitrobenzene

Cat. No. B8334401
M. Wt: 185.61 g/mol
InChI Key: OONNZMCLGSRPOP-UHFFFAOYSA-N
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Patent
US09284298B2

Procedure details

A solution of sodium nitrite in water (4.2 g, 60 mmol, 5 M, 12 mL) was added dropwise to a cooled (0° C.) solution of 4-ethyl-3-nitroaniline (10 g, 60 mmol) in HCl (conc., 200 mL) and the reaction mixture was stirred at the same temperature for 1.5 h. Copper(I) chloride (9.5 g, 96 mmol) was then added and the solution was stirred at r.t. for 1 h and then at 80° C. for an additional hour. After cooling down the reaction mixture was extracted with DCM (3×100 mL) and the combined organic layers were dried over sodium sulfate. The crude was then purified by flash chromatography (hexane:AcOEt 9:1) to obtain the title compound as a yellow oil (6.28 g, 56%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Copper(I) chloride
Quantity
9.5 g
Type
catalyst
Reaction Step Three
Yield
56%

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].O.[CH2:6]([C:8]1[CH:14]=[CH:13][C:11](N)=[CH:10][C:9]=1[N+:15]([O-:17])=[O:16])[CH3:7].[ClH:18]>[Cu]Cl>[Cl:18][C:11]1[CH:13]=[CH:14][C:8]([CH2:6][CH3:7])=[C:9]([N+:15]([O-:17])=[O:16])[CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
12 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C)C1=C(C=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Three
Name
Copper(I) chloride
Quantity
9.5 g
Type
catalyst
Smiles
[Cu]Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at the same temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was stirred at r.t. for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
at 80° C. for an additional hour
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with DCM (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The crude was then purified by flash chromatography (hexane:AcOEt 9:1)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)CC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.28 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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